molecular formula C22H22S2 B11956526 alpha,alpha'-Bis(benzylthio)-P-xylene CAS No. 134164-44-6

alpha,alpha'-Bis(benzylthio)-P-xylene

Cat. No.: B11956526
CAS No.: 134164-44-6
M. Wt: 350.5 g/mol
InChI Key: OXZMDYOMMDVKKA-UHFFFAOYSA-N
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Description

alpha,alpha'-Bis(benzylthio)-p-xylene is a sulfur-containing aromatic compound derived from p-xylene, featuring two benzylthio (-S-CH₂C₆H₅) groups substituted at the alpha positions of the central xylene backbone.

Properties

CAS No.

134164-44-6

Molecular Formula

C22H22S2

Molecular Weight

350.5 g/mol

IUPAC Name

1,4-bis(benzylsulfanylmethyl)benzene

InChI

InChI=1S/C22H22S2/c1-3-7-19(8-4-1)15-23-17-21-11-13-22(14-12-21)18-24-16-20-9-5-2-6-10-20/h1-14H,15-18H2

InChI Key

OXZMDYOMMDVKKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC2=CC=C(C=C2)CSCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha’-Bis(benzylthio)-P-xylene typically involves the reaction of p-xylene with benzyl mercaptan in the presence of a suitable catalyst. One common method is the use of a Friedel-Crafts alkylation reaction, where p-xylene is treated with benzyl chloride and a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

While specific industrial production methods for alpha,alpha’-Bis(benzylthio)-P-xylene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha’-Bis(benzylthio)-P-xylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thioether groups to thiols or other reduced forms.

    Substitution: The benzylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced sulfur-containing compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha,alpha’-Bis(benzylthio)-P-xylene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which alpha,alpha’-Bis(benzylthio)-P-xylene exerts its effects depends on the specific reaction or application. In general, the benzylthio groups can interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.

Comparison with Similar Compounds

Structural Characteristics :

  • The molecule consists of a p-xylene core (1,4-dimethylbenzene) with benzylthio substituents replacing hydrogen atoms on the methyl groups.
  • The sulfur atoms in the benzylthio groups introduce nucleophilic and redox-active properties, distinguishing it from oxygenated or halogenated analogs.

Comparison with Similar Compounds

The reactivity, stability, and applications of alpha,alpha'-Bis(benzylthio)-p-xylene are influenced by its substituents. Below is a detailed comparison with structurally related p-xylene derivatives:

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of p-Xylene Derivatives

Compound Substituents Molecular Weight (g/mol) Reactivity Profile Thermal Stability
This compound Benzylthio (-S-CH₂C₆H₅) ~318.5* Moderate nucleophilicity; redox-active Likely stable ≤250°C
alpha,alpha'-Dibromo-p-xylene Bromine (-Br) 307.96 High electrophilicity; SN2 reactions Decomposes at ~200°C
alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene Benzyloxy (-O-CH₂C₆H₄CH₃) ~356.4 Low reactivity; ether cleavage under acid/base Stable ≤300°C
alpha-chloro-p-xylene Chlorine (-Cl) 155.03 High electrophilicity; SN1/SN2 reactions Decomposes at ~150°C

*Calculated based on molecular formula C₂₂H₂₂S₂.

Key Observations :

  • Reactivity : Halogenated derivatives (e.g., dibromo- or dichloro-p-xylene) exhibit higher electrophilicity, enabling facile substitution reactions. In contrast, benzylthio groups offer nucleophilic sulfur sites for redox or coordination chemistry.
  • Thermal Stability : Ether-linked derivatives (e.g., benzyloxy) demonstrate superior thermal stability compared to halogenated analogs, which decompose at lower temperatures. Thioethers likely occupy an intermediate stability range.

Functional Insights :

  • Halogenated Derivatives : Widely used in crosslinking and substitution reactions due to their leaving group ability. For example, alpha,alpha'-hexachloro-p-xylene (CAS 68-36-0) is employed in pharmaceutical intermediates .
  • Thioether Derivatives : The sulfur atoms in this compound may facilitate applications in energy storage (e.g., lithium-sulfur batteries) or as stabilizers in polymers.

Research Findings and Data

Degradation and Environmental Impact

  • p-Xylene derivatives are subject to microbial degradation. For instance, denitrifying bacteria metabolize p-xylene into (4-methylbenzyl)succinate and (4-methylphenyl)itaconate . Thioether substituents may alter biodegradation pathways due to sulfur’s electronegativity.
  • In pyrolysis studies, p-xylene decomposes into benzene, toluene, and styrene at high temperatures (>500°C) . Thioether-containing derivatives likely produce sulfur-containing byproducts (e.g., H₂S), necessitating specialized handling.

Analytical Characterization

  • Spectroscopic Data : Mass spectrometry of related metabolites (e.g., (4-methylbenzyl)succinate dimethyl ester, m/z 250) provides a benchmark for identifying degradation products of substituted p-xylenes .
  • Thermodynamic Properties : Enthalpy of vaporization (ΔHvap) for p-xylene is well-documented , but derivatives require empirical studies. Thioethers likely exhibit higher ΔHvap due to stronger intermolecular forces (dipole-dipole interactions).

Q & A

Q. What are the optimal reaction conditions for synthesizing alpha,alpha'-Bis(benzylthio)-p-xylene to ensure high yield and purity?

The synthesis requires careful control of stoichiometry, temperature, and purification steps. For example, in HWE-type reagent preparation, reagents like methyl 2-[bis(benzylthio)phosphoryl]acetate are synthesized using p-xylene derivatives under inert atmospheres. Key steps include refluxing with anhydrous solvents (e.g., THF), chromatographic purification, and characterization via NMR and mass spectrometry to confirm purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for structural elucidation, particularly to confirm benzylthio and phosphoryl groups. Mass spectrometry (MS) validates molecular weight, while FT-IR identifies functional groups like C-S and P=O bonds. Elemental analysis ensures stoichiometric accuracy .

Q. What are the critical steps in purifying this compound to avoid byproduct contamination?

Purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the target compound from unreacted starting materials. Recrystallization in ethanol or methanol removes residual impurities. Monitoring via thin-layer chromatography (TLC) ensures homogeneity .

Advanced Research Questions

Q. How does the molar ratio of NaHMDS to this compound influence stereoselectivity in HWE reactions?

Excess NaHMDS relative to the reagent promotes E-selectivity (up to 100:0 E/Z), likely due to deprotonation dynamics favoring a concerted pathway. Conversely, excess reagent shifts selectivity to Z-isomers (2:98 E/Z) via stepwise mechanisms involving intermediate ylides. Systematic titration of base-to-reagent ratios is essential for stereochemical control .

Q. What methodological approaches can reconcile discrepancies in catalytic activity data observed across studies using this compound?

Contradictions may arise from variations in solvent polarity, temperature, or trace moisture. Rigorous replication under controlled conditions (e.g., glovebox for air-sensitive reactions) and statistical validation (e.g., ANOVA for batch variability) are recommended. Cross-referencing with mechanistic studies (e.g., SET pathways in p-xylene derivatives) clarifies context-dependent reactivity .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reaction environments?

Density Functional Theory (DFT) calculations model transition states and charge distribution in intermediates, such as phosphorus-centered radicals or ylides. Coupling these with kinetic studies (e.g., Eyring plots) validates theoretical predictions. For example, simulations of benzylthio group electron-withdrawing effects can guide solvent selection for enhanced stability .

Q. What strategies minimize side reactions during large-scale applications of this compound in multi-step syntheses?

Use of scavengers (e.g., molecular sieves for moisture control) and stepwise addition of reagents prevents aggregation or decomposition. Orthogonal design optimizes parameters like temperature (e.g., 180°C for oxidative stability) and pressure (0.8 MPa for gas-phase reactions), as demonstrated in p-xylene oxidation studies .

Methodological Notes

  • Data Reliability : Ensure inter-rater reliability in spectroscopic analysis using Krippendorff’s Alpha (α ≥ 0.80 threshold) for consistent peak assignment .
  • Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses, e.g., testing substituent effects on benzylthio groups .

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